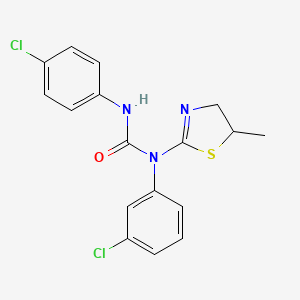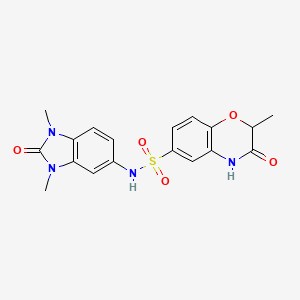![molecular formula C23H18Cl2N2S B11477782 2-[(4-chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole](/img/structure/B11477782.png)
2-[(4-chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1H-imidazole is a complex organic compound characterized by its imidazole core structure substituted with chlorophenyl, methylphenyl, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1H-imidazole typically involves multi-step organic reactions. One common route includes:
Formation of the Imidazole Core: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde.
Substitution Reactions: The imidazole core is then subjected to electrophilic aromatic substitution reactions to introduce the chlorophenyl and methylphenyl groups.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorophenyl groups, potentially converting them to phenyl groups.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, especially at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, or anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of imidazole derivatives with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The chlorophenyl and methylphenyl groups can enhance the compound’s binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-1H-imidazole
- 2-(4-Chlorophenyl)-1H-imidazole
- 4-(4-Methylphenyl)-1H-imidazole
Uniqueness
4-(4-Chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1H-imidazole is unique due to the presence of both chlorophenyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity compared to other imidazole derivatives. The combination of these functional groups allows for a broader range of applications and interactions in various scientific fields.
Properties
Molecular Formula |
C23H18Cl2N2S |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]-1-(4-methylphenyl)imidazole |
InChI |
InChI=1S/C23H18Cl2N2S/c1-16-2-12-21(13-3-16)27-14-22(18-6-10-20(25)11-7-18)26-23(27)28-15-17-4-8-19(24)9-5-17/h2-14H,15H2,1H3 |
InChI Key |
PIJKOAISTQFRTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=C2SCC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-(4-methoxyphenyl)-3-[({[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]propanoate](/img/structure/B11477704.png)
![Methyl {4-[(4-fluorophenyl)carbamoyl]phenyl}carbamate](/img/structure/B11477717.png)
![2-chloro-N'-{[(3,5-dinitrophenyl)carbonyl]oxy}-4,6-dimethylpyridine-3-carboximidamide](/img/structure/B11477720.png)
![7-(4-Cyanophenyl)-5-hydroxy-6,7-dihydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid](/img/structure/B11477727.png)
![butyl 4-[1-methyl-4-(4-methylphenyl)-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B11477730.png)
![1-(2-phenylethyl)-6-(3-phenylpropyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11477732.png)
![{5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}(morpholin-4-yl)methanone](/img/structure/B11477734.png)
![Propanoic acid, 3,3,3-trifluoro-2-[(2-fluorophenyl)amino]-2-[(2-furanylcarbonyl)amino]-, ethyl ester](/img/structure/B11477740.png)

![1-(3-bromophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11477748.png)
![N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-2-(5-methyl-1H-indol-3-yl)ethanamine](/img/structure/B11477753.png)
![7-(4-methoxyphenyl)-3-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11477765.png)
![2-(2-chlorobenzyl)-4-[(4-phenylpiperidin-1-yl)carbonyl]phthalazin-1(2H)-one](/img/structure/B11477768.png)

